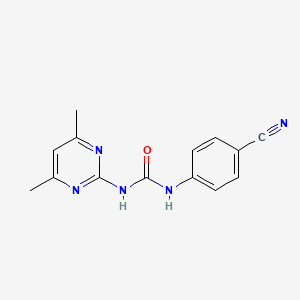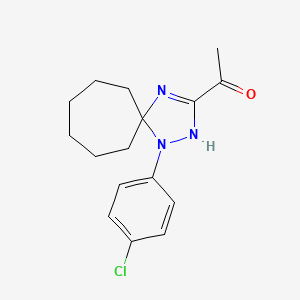
oxalic acid;N-phenylmethoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;N-phenylmethoxyethanamine is a compound that combines oxalic acid, a well-known organic acid, with N-phenylmethoxyethanamine, an amine derivativeIt is known for its chelating properties and its role in various biological and industrial processes . N-phenylmethoxyethanamine is an organic compound that contains both amine and ether functional groups, making it versatile in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-phenylmethoxyethanamine typically involves the reaction of oxalic acid with N-phenylmethoxyethanamine under controlled conditions. One common method is to dissolve oxalic acid in a suitable solvent, such as water or ethanol, and then add N-phenylmethoxyethanamine. The reaction mixture is stirred and heated to facilitate the formation of the desired compound. The product is then purified through recrystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;N-phenylmethoxyethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amine and ether groups in N-phenylmethoxyethanamine can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Oxalic acid;N-phenylmethoxyethanamine has diverse applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s chelating properties make it useful in studying metal ion interactions in biological systems.
Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a diagnostic tool.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of oxalic acid;N-phenylmethoxyethanamine involves its interaction with molecular targets through its functional groups. The oxalic acid component can chelate metal ions, affecting various biochemical pathways. The N-phenylmethoxyethanamine part can interact with receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular processes and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.
Disodium oxalate: A salt of oxalic acid with applications in analytical chemistry.
Calcium oxalate: A naturally occurring compound found in plants and used in various industrial processes .
Uniqueness
Oxalic acid;N-phenylmethoxyethanamine is unique due to its combination of oxalic acid’s strong chelating properties and N-phenylmethoxyethanamine’s versatile functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in diverse scientific and industrial applications .
Propiedades
Número CAS |
650635-27-1 |
|---|---|
Fórmula molecular |
C11H15NO5 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
oxalic acid;N-phenylmethoxyethanamine |
InChI |
InChI=1S/C9H13NO.C2H2O4/c1-2-10-11-8-9-6-4-3-5-7-9;3-1(4)2(5)6/h3-7,10H,2,8H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
HZDKPSHEGRJFNT-UHFFFAOYSA-N |
SMILES canónico |
CCNOCC1=CC=CC=C1.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12592362.png)
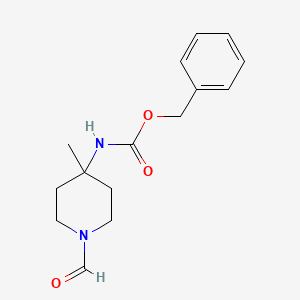
![5-{[4-(Phenylsulfanyl)pyrimidin-2-yl]amino}benzene-1,2,3-triol](/img/structure/B12592376.png)
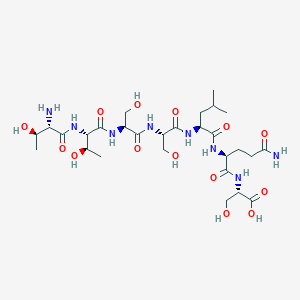
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl-](/img/structure/B12592391.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12592397.png)
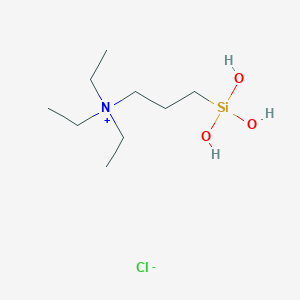
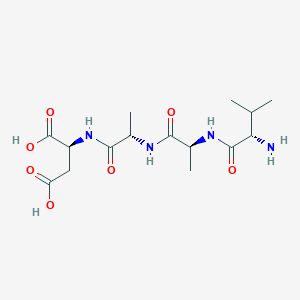
![Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-](/img/structure/B12592414.png)
![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)
![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)
